molecular formula C11H11Cl2NO B4727319 N-allyl-2-(2,4-dichlorophenyl)acetamide

N-allyl-2-(2,4-dichlorophenyl)acetamide

Cat. No.: B4727319
M. Wt: 244.11 g/mol
InChI Key: WBNWDQADKDJNNP-UHFFFAOYSA-N
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Description

N-Allyl-2-(2,4-dichlorophenyl)acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenyl group attached to the acetamide core via a methylene bridge, with an allyl (-CH₂CH=CH₂) substituent on the nitrogen atom. This structure combines aromatic chlorination and a reactive allyl group, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals. Its molecular formula is C₁₁H₁₀Cl₂NO, with a molecular weight of 260.11 g/mol (calculated).

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c1-2-5-14-11(15)6-8-3-4-9(12)7-10(8)13/h2-4,7H,1,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNWDQADKDJNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(2,4-dichlorophenyl)acetamide typically involves the reaction of 2,4-dichlorophenylacetic acid with allylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(2,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used under mild to moderate conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-allyl-2-(2,4-dichlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-allyl-2-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting cellular processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparison

Compound Name Molecular Weight (g/mol) LogP* (Predicted) Water Solubility Key Features
This compound 260.11 ~3.5 Low Moderate lipophilicity; allyl may increase metabolic turnover
N-[(2,4-Dichlorophenyl)methyl]-2-(quinazolinone)acetamide 375.22 ~2.8 Moderate Quinazolinone improves solubility via hydrogen bonding
2-Chloro-N-(2,4-dichlorophenyl)acetamide 238.5 ~3.8 Very low High logP limits bioavailability
N-(1,3-Thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide 314.59 ~2.2 Moderate Thiazol enhances polarity and metal coordination

Notes:

  • LogP Trends: Chlorine substituents increase logP, reducing solubility. Polar groups (e.g., thiazol, quinazolinone) counteract this effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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